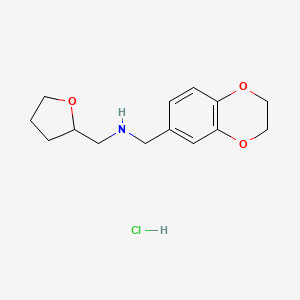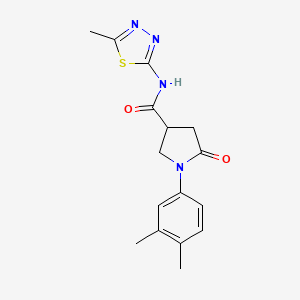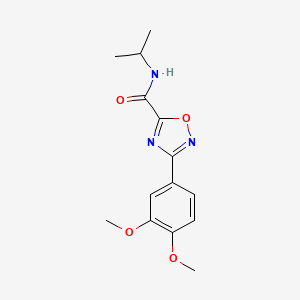
N-(tert-butyl)-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
説明
N-(tert-butyl)-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as QS11, is a small molecule that has been shown to have potential applications in scientific research. QS11 was first identified as a compound that could enhance the activity of a protein called Smoothened, which is involved in the Hedgehog signaling pathway. This pathway is important in embryonic development and has also been implicated in various types of cancer. Since its discovery, QS11 has been studied extensively for its potential uses in research.
作用機序
The mechanism of action of N-(tert-butyl)-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves its interaction with the Smoothened protein. This compound has been shown to bind to a specific site on Smoothened and enhance its activity. This enhancement leads to increased Hedgehog signaling and can have a variety of effects on cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its specific application. In the study of the Hedgehog signaling pathway, this compound has been shown to enhance the activity of Smoothened and increase Hedgehog signaling. This can lead to changes in cellular processes such as proliferation and differentiation. In the study of inflammatory diseases, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In the study of neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(tert-butyl)-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in lab experiments is its specificity for the Smoothened protein. This specificity allows researchers to study the effects of Hedgehog signaling in a controlled manner. Another advantage of this compound is its relatively low toxicity, which makes it safe for use in lab experiments.
One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several potential future directions for research involving N-(tert-butyl)-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One area of research is the study of the Hedgehog signaling pathway in various types of cancer. This compound has been shown to enhance Hedgehog signaling in cancer cells and could potentially be used to develop new cancer treatments.
Another area of research is the study of this compound's anti-inflammatory effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and could potentially be used to develop new treatments for inflammatory diseases.
Finally, this compound's neuroprotective effects could be studied further for their potential uses in the treatment of neurological disorders such as Alzheimer's disease. Overall, this compound has shown great potential in scientific research and could lead to new discoveries in a variety of fields.
科学的研究の応用
N-(tert-butyl)-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most well-known uses of this compound is in the study of the Hedgehog signaling pathway. This compound has been shown to enhance the activity of Smoothened, which is a key protein in this pathway. This enhancement can lead to increased Hedgehog signaling and has been used to study the role of this pathway in various types of cancer.
In addition to its use in the study of the Hedgehog signaling pathway, this compound has also been studied for its potential uses in other areas of research. For example, this compound has been shown to have anti-inflammatory effects and has been studied for its potential uses in the treatment of inflammatory diseases. This compound has also been studied for its potential uses in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
N-tert-butyl-1,4-dimethyl-2-oxoquinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-8-14(18)17(5)13-7-6-11(9-12(10)13)21(19,20)16-15(2,3)4/h6-9,16H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBSKDRZIUDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)S(=O)(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B4426169.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4426185.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B4426196.png)
![N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4426207.png)

![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)

![N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4426230.png)
![3-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chloro-6-methoxyphenol](/img/structure/B4426235.png)
![N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4426242.png)